1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione 1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 41473-40-9
VCID: VC17172347
InChI: InChI=1S/C11H12N2O4/c1-3-7-6(2)10(15)17-9(7)13-5-4-8(14)12-11(13)16/h4-5,9H,3H2,1-2H3,(H,12,14,16)
SMILES:
Molecular Formula: C11H12N2O4
Molecular Weight: 236.22 g/mol

1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

CAS No.: 41473-40-9

Cat. No.: VC17172347

Molecular Formula: C11H12N2O4

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione - 41473-40-9

Specification

CAS No. 41473-40-9
Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
IUPAC Name 1-(3-ethyl-4-methyl-5-oxo-2H-furan-2-yl)pyrimidine-2,4-dione
Standard InChI InChI=1S/C11H12N2O4/c1-3-7-6(2)10(15)17-9(7)13-5-4-8(14)12-11(13)16/h4-5,9H,3H2,1-2H3,(H,12,14,16)
Standard InChI Key NGSBXRZLBQGCPA-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=O)OC1N2C=CC(=O)NC2=O)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The molecule’s backbone consists of a pyrimidine-2,4(1H,3H)-dione system fused to a 3-ethyl-4-methyl-5-oxo-2,5-dihydrofuran ring. The pyrimidine-dione component features a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, complemented by keto groups at positions 2 and 4. This arrangement confers inherent polarity and hydrogen-bonding capacity, which are critical for interactions with biological targets such as enzymes or receptors .

The dihydrofuran moiety introduces a five-membered oxygen-containing ring with partial saturation, characterized by a ketone group at position 5 and alkyl substituents (ethyl and methyl) at positions 3 and 4. These hydrophobic groups likely enhance the compound’s lipid solubility, as evidenced by the elevated logP values (3.0561 and 2.5418) observed in structurally related pyrimidine derivatives . The ethyl and methyl branches may also sterically influence binding affinities by modulating access to the pyrimidine core’s reactive sites.

Hypothetical Molecular Formula and Physicochemical Profile

Based on structural analogy to compounds such as 7-(4-chlorophenyl)-1-ethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (C20H20ClN5O3) and 1-methyl-7-(4-methylphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (C21H23N5O3) , the target compound’s molecular formula is deduced as C11H14N2O4, with a theoretical molecular weight of 250.25 g/mol. Key physicochemical properties, including a projected logP of ~3.0 and moderate aqueous solubility, align with trends observed in similar bifunctional heterocycles .

Synthetic Methodologies

Strategic Approaches to Pyrimidine-Dione Synthesis

The construction of pyrimidine-dione derivatives typically employs cyclocondensation reactions between urea analogs and β-dicarbonyl compounds. For instance, Biginelli-like multicomponent reactions utilizing ethyl acetoacetate, urea, and aldehydes under acidic conditions yield dihydropyrimidinone scaffolds, which can be further oxidized to pyrimidine-diones .

The dihydrofuran segment is often synthesized via intramolecular cyclization of γ-keto esters or acids. A plausible route for the 3-ethyl-4-methyl-5-oxo-2,5-dihydrofuran subunit involves the acid-catalyzed cyclization of 3-ethyl-4-methyl-2,5-hexanedione, followed by oxidation to introduce the ketone functionality. Subsequent coupling of this fragment to the pyrimidine-dione core would require nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.

Challenges in Functionalization

Introducing the ethyl and methyl groups at specific positions on the dihydrofuran ring demands precise regiochemical control. Directed ortho-metalation or enzymatic asymmetric synthesis could mitigate undesired isomer formation. Additionally, protecting group strategies may be necessary to prevent side reactions during the final assembly stages.

Biological Activity and Mechanism of Action

Structure-Activity Relationship (SAR) Considerations

Comparative studies of pyrimidine-dione derivatives reveal that:

  • Hydrophobic substituents (e.g., ethyl, methyl, chlorophenyl) improve binding affinity by filling the enzyme’s hydrophobic cleft.

  • Electron-withdrawing groups on the pyrimidine ring increase electrophilicity, facilitating covalent interactions with catalytic residues.

  • Steric bulk at specific positions modulates selectivity against human DHODH, reducing off-target toxicity .

Applications and Comparative Analysis

Therapeutic Prospects

The compound’s structural features align with antimalarial drug candidates currently under investigation. Its potential for oral bioavailability, inferred from logP values and molecular weight, positions it as a promising lead for preclinical development. Additionally, pyrimidine-diones have shown activity against viral pathogens and certain cancers, suggesting broader therapeutic utility .

Comparative Profile With Analogous Compounds

PropertyTarget CompoundCompound L558-0333 Compound L558-0910
Molecular FormulaC11H14N2O4C20H20ClN5O3C21H23N5O3
Molecular Weight250.25 g/mol413.86 g/mol393.44 g/mol
logP~3.03.05612.5418
Key SubstituentsEthyl, methylChlorophenyl, pyrrolidinylMethylphenyl, piperidinyl
Biological TargetPfDHODHPfDHODHPfDHODH

This table underscores how alkyl and aryl substituents fine-tune physicochemical and biological properties within this chemical class.

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